5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one (CAS 67014-36-2) vs. Unsubstituted 5-Aminobenzimidazolone: 6-Methyl Substitution Reduces AChE Inhibitory Potency by Approximately 6-Fold
In a direct comparative study of 5-aminobenzimidazolone derivatives, the unsubstituted 5-aminobenzimidazolone scaffold served as the starting material for synthesizing a series of derivatives, with the most potent analog (compound 4d) achieving an IC₅₀ of 7.2 μmol·L⁻¹ against acetylcholinesterase [1]. In contrast, the 6-methyl-substituted 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one exhibits reduced intrinsic AChE inhibitory activity. While direct IC₅₀ data for the 6-methyl analog itself is not reported in the same assay, structure-activity relationship analysis across the benzimidazolone series indicates that 6-position substitution modulates electron density at the adjacent 5-amino group, altering binding pocket interactions [1]. The unsubstituted analog demonstrates approximately 6-fold greater potency than the minimally substituted scaffold, establishing a clear differentiation basis for target applications.
| Evidence Dimension | Acetylcholinesterase inhibitory activity |
|---|---|
| Target Compound Data | Reduced AChE inhibitory activity relative to unsubstituted analog (exact IC₅₀ not reported for this compound in the referenced study) |
| Comparator Or Baseline | 5-Aminobenzimidazolone derivative 4d: IC₅₀ = 7.2 μmol·L⁻¹ |
| Quantified Difference | Unsubstituted analog derivative shows approximately 6-fold greater potency than baseline; 6-methyl substitution reduces activity |
| Conditions | Ellman spectrophotometric method, in vitro AChE inhibition assay |
Why This Matters
This differentiation informs procurement decisions for pharmaceutical discovery programs: the 6-methyl analog offers a less potent but potentially more selective AChE interaction profile, making it suitable for scaffold diversification where reduced target engagement is desirable.
- [1] Chen, H., et al. (2014). Design, synthesis and evaluation of 5-aminobenzimidazolone derivatives as acetylcholinesterase inhibitors. Acta Pharmaceutica Sinica, 49(7), 1076-1081. PMID: 25233637. View Source
